4-Nitrobenzyl chloroformate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-nitrobenzyl chloroformate, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, involves nucleophilic substitution reactions without the need for an additional base. This process highlights the reactivity and potential utility of 4-nitrobenzyl chloroformate in synthesizing complex molecules. Key steps include the reaction of 1,2-phenylenediamine and the use of glycolic acid for cyclization to avoid minor by-products (Sparke et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 4-nitrobenzyl chloroformate has been characterized by various analytical techniques, including X-ray diffraction. These studies provide insights into the structural features that influence the reactivity and stability of these compounds (Wilk et al., 2014).
Chemical Reactions and Properties
4-Nitrobenzyl chloroformate participates in a wide range of chemical reactions, including solvolytic conditions leading to the formation of benzyl chloride, benzyl alcohol, and benzyl alkyl ether. The mechanism of these reactions involves a rate-determining association within an association-dissociation pathway, highlighting the compound's versatile reactivity (Kyong et al., 2000).
Scientific Research Applications
1. Peptide Synthesis
- Methods of Application: 4-NBC can form a stable carbamate (urethane) linkage with the amine group under mild conditions . This linkage can be cleaved with acid or base to reveal the free amine group .
- Results or Outcomes: The use of 4-NBC as a protecting group has been reported in the synthesis of various natural products, peptides, and pharmaceuticals .
2. Preparation of Aryl Carbamates
- Application Summary: Another application of 4-NBC is in the preparation of aryl carbamates . Aryl carbamates are important intermediates in the synthesis of various compounds, such as ureas, carbamates, and carbamoyl chlorides .
- Methods of Application: They can be prepared by reacting an aryl amine with 4-NBC in the presence of a base, such as triethylamine or pyridine . The resulting carbamate can then be used in a variety of reactions, such as nucleophilic substitution, palladium-catalyzed cross-coupling, and carbonylation .
- Results or Outcomes: The use of 4-NBC as a precursor for aryl carbamates has been reported in the synthesis of various heterocycles, pharmaceuticals, and agrochemicals .
3. Blocking Hydroxyl Groups in Nucleosides
- Application Summary: 4-Nitrophenyl chloroformate is used to block hydroxyl groups in nucleosides .
- Methods of Application: 4-NPC was applied to synthesize 4-nitrophenyl-5¢- O-tritylthymidine-3¢-carbonate in 89% yield . The obtained compound is stable enough for phosphorylation reactions and the carbonate can be removed under mild basic conditions using imidazole in aqueous organic solvents .
- Results or Outcomes: The successful synthesis of 4-nitrophenyl-5¢- O-tritylthymidine-3¢-carbonate in 89% yield .
4. Synthesis of α-Ketoamides
- Application Summary: 4-NBC can be used in the synthesis of α-ketoamides . α-Ketoamides are important intermediates in organic synthesis and have applications in the synthesis of various pharmaceuticals .
- Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the desired α-ketoamide .
- Results or Outcomes: The use of 4-NBC in the synthesis of α-ketoamides has been reported in various scientific literature .
5. Preparation of N-Acylureas
- Application Summary: 4-NBC can be used in the preparation of N-acylureas . N-Acylureas are important intermediates in the synthesis of various compounds, such as ureas and carbamates .
- Methods of Application: They can be prepared by reacting an amine with 4-NBC in the presence of a base . The resulting N-acylurea can then be used in a variety of reactions .
- Results or Outcomes: The use of 4-NBC as a precursor for N-acylureas has been reported in the synthesis of various compounds .
6. Formation of Biaryl Compounds
- Application Summary: 4-NBC can be used in the formation of biaryl compounds . Biaryl compounds are important in various fields, including pharmaceuticals and materials science .
- Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the desired biaryl compound .
- Results or Outcomes: The use of 4-NBC in the formation of biaryl compounds has been reported in various scientific literature .
7. Synthesis of Prodrugs of Cytotoxic Acridines
- Application Summary: 4-NBC is used in the preparation of prodrugs of cytotoxic acridines . These prodrugs are used in conjunction with enzyme prodrugs which counter carcinoma cells .
- Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the desired prodrug .
- Results or Outcomes: The use of 4-NBC in the synthesis of prodrugs of cytotoxic acridines has been reported in various scientific literature .
8. Obtaining Altered Side Chain Functionalities in Peptides
- Application Summary: 4-NBC is used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
- Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the desired peptide .
- Results or Outcomes: The use of 4-NBC in obtaining altered side chain functionalities in peptides has been reported in various scientific literature .
9. Synthesis of Ureas, Carbamates, and Carbonates
- Application Summary: 4-NBC is a coupling agent used in the synthesis of ureas, carbamates, and carbonates .
- Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the desired compound .
- Results or Outcomes: The use of 4-NBC in the synthesis of ureas, carbamates, and carbonates has been reported in various scientific literature .
Safety And Hazards
Future Directions
4-NBC is a versatile reagent that can be used for a variety of reactions in organic synthesis . It is an ester of chloroformic acid and 4-nitrobenzyl alcohol, which means that it contains both a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes .
properties
IUPAC Name |
(4-nitrophenyl)methyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGOABISYIYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063482 | |
Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl chloroformate | |
CAS RN |
4457-32-3 | |
Record name | 4-Nitrobenzyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4457-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROBENZYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2GS0JJV0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.